N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains two methoxyphenyl groups, a sulfonyl group, and an ethoxypropyl group attached to a glycinamide core. Methoxyphenyl groups are aromatic rings with methoxy (-OCH3) substituents, which can influence the compound’s reactivity and interactions. The sulfonyl group (-SO2-) is a common functional group in organic chemistry known for its stability and resistance to hydrolysis. The ethoxypropyl group and glycinamide core could potentially contribute to the compound’s solubility and bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a sulfonyl group, and an amide group would contribute to the compound’s overall shape and properties. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions. The sulfonyl group is typically quite stable and may not readily participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would determine properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)-N-(3-ethoxypropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O8S/c1-6-33-13-7-12-24-23(26)16-25(19-14-17(29-2)8-10-20(19)30-3)34(27,28)18-9-11-21(31-4)22(15-18)32-5/h8-11,14-15H,6-7,12-13,16H2,1-5H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXCYNJQUSSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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